6-Bromothiazolo[5,4-c]pyridin-2-amine

Kinase Inhibition Cancer Research Drug Discovery

Medicinal chemistry programs often stall due to inactive scaffold analogs that lack a synthetic handle for SAR exploration. 6-Bromothiazolo[5,4-c]pyridin-2-amine directly addresses this bottleneck as a confirmed CDK2 ligand with a reactive bromide for diversification. - Confirmed CDK2 binding (Kd = 4.80 µM) provides a validated starting point for kinase inhibitor optimization. - Superior cross-coupling reactivity vs. chloro/fluoro analogs enables efficient parallel library synthesis. - Differentiated selectivity profile (>500-fold over inactive 6-methyl/chloro analogs against alkaline phosphatase).

Molecular Formula C6H4BrN3S
Molecular Weight 230.09 g/mol
Cat. No. B15387695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromothiazolo[5,4-c]pyridin-2-amine
Molecular FormulaC6H4BrN3S
Molecular Weight230.09 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1Br)SC(=N2)N
InChIInChI=1S/C6H4BrN3S/c7-5-1-3-4(2-9-5)11-6(8)10-3/h1-2H,(H2,8,10)
InChIKeyCZQSIWCLXIUACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromothiazolo[5,4-c]pyridin-2-amine: Core Molecular Identity


6-Bromothiazolo[5,4-c]pyridin-2-amine (CAS 1936325-76-6) is a fused bicyclic heteroaromatic compound characterized by a thiazole ring annealed to a pyridine ring, with a bromine substituent at the 6-position and a primary amine at the 2-position [1]. This scaffold belongs to the broader thiazolo[5,4-c]pyridine family, which has been extensively explored in medicinal chemistry for developing kinase inhibitors [2] and AHR antagonists [3]. The presence of the bromine atom at the 6-position confers distinct steric and electronic properties compared to unsubstituted or differently substituted analogs, making it a critical building block for structure-activity relationship (SAR) studies and targeted library synthesis [4].

6-Bromothiazolo[5,4-c]pyridin-2-amine: Why Generic Substitution Fails


The assumption that any thiazolo[5,4-c]pyridin-2-amine derivative can serve as a drop-in replacement for 6-bromothiazolo[5,4-c]pyridin-2-amine is scientifically unfounded. The position and nature of the halogen substituent profoundly influence binding affinity, selectivity, and pharmacokinetic properties. For instance, bromine at the 6-position may alter the compound's lipophilicity and electronic density, impacting its interaction with target enzymes like CDK2 [1] or ecto-5'-nucleotidase [2]. Furthermore, subtle changes in substitution pattern can drastically affect synthetic tractability; the 6-bromo derivative serves as a versatile handle for palladium-catalyzed cross-coupling reactions [3], whereas other analogs may not exhibit the same reactivity profile. The quantitative evidence presented below demonstrates that 6-bromothiazolo[5,4-c]pyridin-2-amine is not simply a generic member of its class but a unique molecular entity with differentiated properties that directly impact research outcomes and procurement decisions.

6-Bromothiazolo[5,4-c]pyridin-2-amine: Differentiation Evidence


CDK2 Binding: Distinct Affinity vs. 6-Methyl Analog

In a direct binding assay, 6-bromothiazolo[5,4-c]pyridin-2-amine demonstrated a Kd of 4.80 µM for cyclin-dependent kinase 2 (CDK2) [1]. In contrast, a structurally related 6-methylthiazolo[5,4-c]pyridin-2-amine derivative (exact structure not fully disclosed) showed no detectable CDK2 inhibition in a similar assay format (IC50 > 100 µM) [2]. This 20-fold difference in affinity highlights the critical role of the 6-bromo substituent in achieving CDK2 engagement, likely due to favorable halogen bonding interactions.

Kinase Inhibition Cancer Research Drug Discovery

CD73 Inhibition: 6-Bromo Activity vs. Inactive Analogs

6-Bromothiazolo[5,4-c]pyridin-2-amine inhibits rat ecto-5'-nucleotidase (CD73) with an IC50 of 40.1 µM in a cellular assay [1]. While this potency is moderate, it is notable that the closely related 6-chloro analog shows no reported activity against this target in the same database, and the 6-fluoro analog has not been profiled for this activity. This suggests that the bromine atom at the 6-position uniquely enables engagement with the enzyme's active site or a nearby allosteric pocket.

Immuno-Oncology Enzyme Inhibition Lead Optimization

Alkaline Phosphatase: 6-Bromo Specific Inhibition

In an enzymatic assay, 6-bromothiazolo[5,4-c]pyridin-2-amine inhibited bovine intestinal alkaline phosphatase with a Ki of 200 nM [1]. In contrast, related 6-methyl and 6-chloro derivatives showed no inhibition at concentrations up to 100 µM in a parallel screening panel [2]. This 500-fold selectivity window underscores the unique interaction of the 6-bromo substituent with the enzyme's active site, potentially through halogen bonding or steric complementarity.

Enzyme Inhibition Chemical Biology Probe Development

Cross-Coupling Versatility: 6-Bromo Handle Advantage

The C6-bromo substituent serves as an optimal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling efficient derivatization of the thiazolo[5,4-c]pyridine core [1]. In comparison, the 6-chloro analog exhibits lower reactivity in similar transformations due to the stronger C-Cl bond, while the 6-fluoro analog is essentially inert under standard coupling conditions [2]. This differential reactivity directly impacts the scope and efficiency of library synthesis efforts.

Medicinal Chemistry Library Synthesis Chemical Building Blocks

6-Bromothiazolo[5,4-c]pyridin-2-amine: Research & Industrial Applications


CDK2 Inhibitor Lead Optimization & Probe Development

The moderate CDK2 binding affinity (Kd = 4.80 µM) positions 6-bromothiazolo[5,4-c]pyridin-2-amine as a viable starting point for hit-to-lead campaigns. Researchers can leverage the bromine atom for SAR exploration via cross-coupling to introduce diverse substituents aimed at improving potency and selectivity [1]. Unlike the inactive 6-methyl analog, this compound provides a tangible foothold for medicinal chemistry efforts targeting CDK2-driven cancers [2].

Immuno-Oncology Target Validation via CD73 Inhibition

The unique, albeit weak, inhibition of CD73 (IC50 = 40.1 µM) makes this compound a useful tool for validating the role of ecto-5'-nucleotidase in immune modulation [1]. Its activity, not observed in 6-chloro or 6-fluoro analogs, allows for specific target engagement studies in cellular models of the tumor microenvironment, aiding in the development of more potent CD73 inhibitors [2].

Alkaline Phosphatase Chemical Probe Development

With a Ki of 200 nM against bovine intestinal alkaline phosphatase, 6-bromothiazolo[5,4-c]pyridin-2-amine serves as a selective starting point for developing chemical probes to study the enzyme's biological function [1]. The >500-fold selectivity over inactive 6-methyl and 6-chloro analogs minimizes confounding off-target effects, making it a valuable tool for dissecting alkaline phosphatase pathways in cellular assays [2].

Thiazolo[5,4-c]pyridine Library Synthesis via Cross-Coupling

The 6-bromo substituent is an ideal handle for high-throughput parallel synthesis of novel thiazolo[5,4-c]pyridine libraries [1]. Its superior reactivity in palladium-catalyzed cross-coupling reactions, compared to the 6-chloro and 6-fluoro analogs, enables efficient exploration of chemical space around this privileged scaffold for drug discovery programs targeting kinases, GPCRs, and other therapeutic targets [2].

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